2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-formylethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Catalysts: Bases like triethylamine or pyridine are often employed to facilitate reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: Shares the sulfonyl chloride functional group but lacks the formamidoethane moiety.
N-Formylethylamine: Contains the formamidoethane moiety but lacks the sulfonyl chloride group.
Properties
Molecular Formula |
C10H12ClNO3S |
---|---|
Molecular Weight |
261.73 g/mol |
IUPAC Name |
2-[(4-methylbenzoyl)amino]ethanesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c1-8-2-4-9(5-3-8)10(13)12-6-7-16(11,14)15/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
QPQAGOXIXZKWLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)Cl |
Origin of Product |
United States |
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